5-Nitro-2-benzoxazoleacetonitrile
Description
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Properties
Molecular Formula |
C9H5N3O3 |
|---|---|
Molecular Weight |
203.15 g/mol |
IUPAC Name |
2-(5-nitro-1,3-benzoxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C9H5N3O3/c10-4-3-9-11-7-5-6(12(13)14)1-2-8(7)15-9/h1-2,5H,3H2 |
InChI Key |
HVLDLIVXUPNMBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)CC#N |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
5-Nitro-2-benzoxazoleacetonitrile has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
- A study evaluated the compound against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL, indicating strong antibacterial activity .
Anticancer Potential
The compound shows promise as an anticancer agent. Its ability to modulate biological pathways, such as apoptosis in cancer cells, is under investigation.
Case Study: Cytotoxicity Against Cancer Cells
- In vitro assays revealed that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential for therapeutic development .
Material Science Applications
In addition to its biological activities, this compound is utilized in material science for its unique chemical reactivity.
Synthesis of Advanced Materials
The compound serves as an intermediate in synthesizing other functional materials, including polymers and dyes.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Amino-5-nitrophenol | Contains an amino group on a nitrophenol structure | Known for its reducing properties |
| Benzothiazole derivatives | Similar heterocyclic structure | Exhibits different biological activities |
| 2-Benzothiazoleacetonitrile | Contains a thiazole ring instead of benzoxazole | Potentially different reactivity profiles |
Preparation Methods
Reaction Mechanism and Conditions
-
Precursor Preparation : 2-Amino-4-nitrophenol is synthesized via nitration of 2-aminophenol using a mixture of concentrated nitric and sulfuric acids at 0–5°C. The nitro group is introduced at the para position relative to the hydroxyl group, yielding 2-amino-4-nitrophenol.
-
Cyclocondensation :
-
Reagents : 2-Amino-4-nitrophenol, malononitrile, glacial acetic acid, ethanol.
-
Procedure :
-
Dissolve 2-amino-4-nitrophenol (30 g, 0.16 mol) in ethanol (100 mL).
-
Add glacial acetic acid (10 mL) as a catalyst and heat the mixture to reflux (78–80°C).
-
Introduce malononitrile (40 g, 0.61 mol) dropwise over 1 hour.
-
Maintain reflux for 10–12 hours, monitoring reaction progress via TLC (ethyl acetate/hexane, 1:3).
-
Cool the mixture, evaporate the solvent under reduced pressure, and purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient).
-
-
-
Yield and Characterization :
Optimization Considerations
-
Solvent Choice : Ethanol is preferred over DMF or DMSO due to its ability to solubilize both polar and non-polar intermediates while facilitating easy removal post-reaction.
-
Catalyst Loading : Glacial acetic acid (10–15 mol%) accelerates imine formation without promoting side reactions like over-cyanation.
-
Temperature Control : Prolonged reflux (>12 hours) risks decomposition of the nitro group, necessitating strict temperature monitoring.
Alternative Pathways via Functionalized Benzoxazole Intermediates
Nitration of Pre-formed 2-Benzoxazoleacetonitrile
While less common due to the electron-deficient nature of the benzoxazole ring, post-synthetic nitration can be employed:
-
Synthesis of 2-Benzoxazoleacetonitrile :
-
Nitration :
-
Reagents : Fuming nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).
-
Procedure :
-
Dissolve 2-benzoxazoleacetonitrile (10 g, 0.063 mol) in H₂SO₄ (50 mL) at 0°C.
-
Add HNO₃ (5 mL, 90%) dropwise over 30 minutes.
-
Stir at 0°C for 2 hours, then pour into ice-water.
-
Filter the precipitate and recrystallize from ethanol.
-
-
Yield : 40–50% (due to competing ring sulfonation and over-nitration).
-
Reductive Amination Approaches
Adapted from Cryptosporidium inhibitor syntheses, this method introduces the nitro group early in the sequence:
-
Synthesis of 5-Nitro-2-arylbenzoxazoles :
-
Cyanomethylation :
Comparative Analysis of Methods
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Q & A
Q. Key Analytical Techniques :
- NMR Spectroscopy : Look for characteristic shifts in -NMR (e.g., aromatic protons at δ 7.5–8.5 ppm, nitrile C≡N at ~110–120 ppm in -NMR) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, and S content (e.g., deviations <0.3% from theoretical values) .
How should researchers handle storage and stability concerns for nitrobenzoxazole derivatives?
Methodological Answer:
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent thermal degradation or photochemical reactions, as recommended for structurally similar nitro compounds .
- Stability Testing : Monitor decomposition via periodic HPLC analysis (e.g., >95% purity retention over 6 months under recommended conditions) .
What strategies resolve contradictions in spectroscopic data during structural characterization?
Advanced Research Focus :
Discrepancies in NMR or MS data may arise from tautomerism, impurities, or solvent effects. Mitigation strategies include:
- Cross-Validation : Compare -NMR with -NMR and 2D techniques (e.g., HSQC, HMBC) to confirm assignments .
- Computational Modeling : Use density functional theory (DFT) to predict chemical shifts and compare with experimental data, as applied in shock-tube studies of benzoxazole decomposition .
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction, especially for regioisomeric mixtures .
How do solvent systems influence reaction efficiency in nitrobenzoxazole synthesis?
Advanced Research Focus :
Solvent polarity and proticity significantly impact reaction kinetics and product purity:
- Polar Aprotic Solvents : Acetonitrile enhances nucleophilicity in SN2 reactions (e.g., acetamide derivatization, 75°C reflux) .
- Solvent Mixtures : Acetone/acetonitrile (1:1) optimizes reflux conditions for cyclization, balancing solubility and reactivity .
- Empirical Testing : Use acoustic parameter studies (e.g., ultrasonic velocity) to assess solute-solvent interactions, as demonstrated for nitrothiazole derivatives .
What computational methods predict the reactivity of nitrobenzoxazole derivatives in novel environments?
Q. Advanced Research Focus :
- Quantum Chemical Calculations : Employ Gaussian-based DFT (e.g., B3LYP/6-31G*) to model reaction pathways, as used for benzisoxazole thermal decomposition .
- Transition-State Theory (TST) : Calculate activation energies for nitration or cyclization steps to optimize reaction conditions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates, guided by experimental solvent parameter databases .
How can researchers design analogues of this compound for structure-activity studies?
Q. Advanced Research Focus :
- Bioisosteric Replacement : Substitute the nitro group with amines or halogens to modulate electronic effects and solubility, as seen in benzimidazole drug design .
- Vinylogous Addition : Extend conjugation by introducing aromatic spacers between functional groups to enhance binding interactions .
- Pharmacophore Mapping : Use docking studies to prioritize substituents (e.g., methyl, chloro) that improve target affinity, validated by in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
